molecular formula C13H16BrN3O2 B3848676 2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide

2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide

Cat. No. B3848676
M. Wt: 326.19 g/mol
InChI Key: RWKRFZKIZRSRCJ-OVCLIPMQSA-N
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Description

The compound “2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide” belongs to a class of organic compounds known as hydrazones. Hydrazones are compounds bearing the group R1R2C=NNH2. They are derived from the condensation of a hydrazine with a ketone or aldehyde .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a hydrazine. In the case of this compound, the carbonyl compound would be “tert-butyl 2-oxoacetate” and the hydrazine would be “4-bromobenzylidenehydrazine”. The reaction generally requires an acid or base catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a hydrazone group (-NHN=) linked to a bromobenzylidene moiety and a tert-butyl 2-oxoacetamide moiety .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds. The specific reactions that this compound would undergo depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature, given its molecular weight. Its solubility in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it has biological activity, it could interact with biological macromolecules such as proteins or DNA, but this would need to be determined experimentally .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As a general rule, compounds containing hydrazine groups can be hazardous, as hydrazines are associated with toxicity and potential carcinogenicity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .

properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-tert-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)16-11(18)12(19)17-15-8-9-4-6-10(14)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKRFZKIZRSRCJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N'-(4-Bromo-benzylidene)-hydrazino]-N-tert-butyl-2-oxo-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide
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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide
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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide
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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide
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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide
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2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide

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